molecular formula C15H14O2 B600476 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one CAS No. 36941-00-1

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

Cat. No.: B600476
CAS No.: 36941-00-1
M. Wt: 226.27
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is an organic compound characterized by a phenyl group attached to a propanone backbone, with a hydroxyl group on the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, followed by oxidation. The reaction typically requires a catalyst such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar condensation and oxidation processes. The use of continuous flow reactors can enhance efficiency and yield, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylbutan-2-one

Comparison: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological assays .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYSWYRTKETRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 3 from 1-(4-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one (16.5 g, 74.0 mmol), 5% Pd on BaSO4 (1.0 g), and THF (400 mL). The product was recrystallized from 50% EtOH to give the title compound, m.p. 102°-105° C. 1H NMR (CDCl3) δ 3.02 (t, 2 H), 3.22 (t, 2 H), 5.83 (s, 1 H), 6.84 (d, 2 H), 7.15-7.28 (m, 5 H), 7.88 (d, 2 H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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